molecular formula C13H15N3 B12349222 5-Naphthalen-2-ylpyrazolidin-3-amine

5-Naphthalen-2-ylpyrazolidin-3-amine

Cat. No.: B12349222
M. Wt: 213.28 g/mol
InChI Key: GDWAAEPENRAHSS-UHFFFAOYSA-N
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Description

5-Naphthalen-2-ylpyrazolidin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a naphthalene ring system linked to a pyrazolidin-3-amine core, a structural motif found in compounds being investigated for various biological activities. The naphthalene moiety is a versatile scaffold in drug discovery, known for its ability to interact with a diverse range of biological targets . Researchers are exploring such fused aromatic systems for the development of novel therapeutic agents. Compounds with analogous structures, particularly those incorporating an amine-functionalized heterocycle, are frequently utilized as key intermediates or core structures in the synthesis of potential enzyme inhibitors and other bioactive molecules . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structural activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry environment. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-naphthalen-2-ylpyrazolidin-3-amine

InChI

InChI=1S/C13H15N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13,15-16H,8,14H2

InChI Key

GDWAAEPENRAHSS-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Enzymatic Hydroamination of Fumarate

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase catalyzes the asymmetric addition of naphthalen-2-ylhydrazine to fumarate, forming N-(naphthalen-2-ylamino)aspartic acid as an intermediate.

Procedure :

  • Reaction Setup :
    • Fumaric acid (50 mM) and naphthalen-2-ylhydrazine (10 mM) in degassed NaH₂PO₄/NaOH buffer (pH 8.5).
    • EDDS lyase (0.1 mol%) added under anaerobic conditions.
  • Conditions :
    • Stirred at 25°C for 48–96 hours.
    • Conversion monitored via ¹H NMR.

Outcomes :

  • Intermediate : N-(Naphthalen-2-ylamino)aspartic acid (94% conversion, 80% isolated yield).
  • Chiral Control : Exclusive (S)-configuration with ee >99%.

Acid-Catalyzed Cyclization to Pyrazolidin-3-one

The enzymatic product undergoes cyclization in 1 M HCl under reflux (3 hours) to form 2-naphthalen-2-yl-5-carboxylpyrazolidin-3-one.

Key Data :

Parameter Value
Yield 71% isolated
Optical Purity ee >99%

Chemoenzymatic Reduction to 5-Naphthalen-2-ylpyrazolidin-3-amine

Reductive Amination of Pyrazolidin-3-one

The ketone group in 2-naphthalen-2-yl-5-carboxylpyrazolidin-3-one is reduced to an amine via:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride.
  • Catalytic Hydrogenation : H₂/Pd-C in ethanol (25°C, 12 hours).

Optimized Conditions :

  • Oxime Yield : 89% (1 M HCl, reflux).
  • Amine Yield : 68% after hydrogenation.

Challenges :

  • Over-reduction or racemization risks require strict temperature control.

Traditional Organic Synthesis Routes

Condensation of Naphthalen-2-ylhydrazine with β-Keto Amines

Adapting methods from pyrazolidinone synthesis:

  • Reagents : Naphthalen-2-ylhydrazine and ethyl 3-aminocrotonate.
  • Conditions : Reflux in ethanol (4 hours), followed by crystallization.

Data :

Parameter Value
Yield 56–70%
Purity >95% (HPLC)

One-Pot Multicomponent Cycloaromatization

A CuI-mediated three-component reaction:

  • Components :
    • ortho-Bromo-naphthalen-2-yl ketone (2.0 equiv).
    • Terminal alkyne (1.5 equiv).
    • Ammonia (1.5 equiv).
  • Conditions :
    • CuI (15 mol%), NaOH, CH₃CN, 120°C, 24 hours.

Outcome :

  • Direct formation of pyrazolidin-3-amine core (yield: 38–46%).

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) ee (%) Scalability
Biocatalytic 68–80 >99 Moderate (enzyme cost)
Chemoenzymatic 68–71 >99 High
Traditional Organic 38–70 N/A High

Advantages and Limitations

  • Biocatalytic : Superior stereoselectivity but requires anaerobic conditions.
  • Chemoenzymatic : One-pot feasibility but sensitive to acid concentration.
  • Traditional : Cost-effective but lower yields.

Industrial-Scale Considerations

Patent-Based Synthesis (CN104628647A)

A Chinese patent outlines a scalable route using:

  • Reagents : Naphthalen-2-ylhydrazine hydrochloride and ethyl acetoacetate.
  • Procedure :
    • Reflux in isopropanol/water (2:1) for 4 hours.
    • Crystallization yields 80% pure product.

Key Features :

  • Avoids toxic solvents (uses H₂O/isopropanol).
  • Reduces oxidation risks with Na₂CO₃.

Emerging Methodologies

Microwave-Assisted Synthesis

A rapid protocol from pyrazole derivatives:

  • Reagents : O-(4-nitrobenzoyl)hydroxylamine, diketone, and naphthalen-2-ylamine.
  • Conditions : Microwave irradiation at 170°C (50 minutes).

Outcome :

  • 46% yield with 99% purity.

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Saturated naphthalene derivatives.

    Substitution: N-alkyl-5-Naphthalen-2-ylpyrazolidin-3-amine derivatives.

Scientific Research Applications

5-Naphthalen-2-ylpyrazolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

  • Core Structure : Pyrazole (unsaturated 5-membered ring with two adjacent nitrogen atoms) vs. pyrazolidine (saturated analog).
  • Substituents : 4-Methoxyphenyl and methyl groups vs. naphthalen-2-yl.
  • The methoxy group enhances solubility via polarity, while the naphthalene in the target compound likely increases lipophilicity .

2-Amino-5-iodo-3-methylpyrazine

  • Core Structure : Pyrazine (6-membered ring with two nitrogen atoms at para positions) vs. pyrazolidine.
  • Substituents : Iodo and methyl groups vs. naphthalen-2-yl.
  • Pyrazine’s aromaticity may reduce conformational flexibility compared to pyrazolidine .

Naphthalene-Containing Derivatives

3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

  • Core Structure: Enone (α,β-unsaturated ketone) vs. pyrazolidine.
  • Substituents : Naphthalen-2-yl and pyridinyl groups.
  • Implications: The conjugated enone system enables electrophilic reactivity, useful in Michael addition reactions, whereas the pyrazolidine’s amine group may participate in hydrogen bonding or act as a nucleophile .

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

  • Core Structure : Naphthalen-ol with a thiophene-linked propylamine chain.
  • Substituents : Thiophene and hydroxyl groups vs. pyrazolidine-amine.
  • Implications : The hydroxyl group enhances hydrophilicity, and thiophene introduces sulfur-based interactions (e.g., π-π stacking with aromatic residues). The target compound’s pyrazolidine core may offer better metabolic stability compared to the flexible propylamine chain .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
5-Naphthalen-2-ylpyrazolidin-3-amine Pyrazolidine Naphthalen-2-yl, amine ~229.3 (estimated) High lipophilicity, amine reactivity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine Pyrazole 4-Methoxyphenyl, methyl 215.3 Enhanced solubility, rigid structure
2-Amino-5-iodo-3-methylpyrazine Pyrazine Iodo, methyl 235.03 Halogen bonding potential
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Enone Naphthalen-2-yl, pyridinyl ~285.3 (estimated) Electrophilic reactivity

Research Implications and Gaps

  • Structural Flexibility : Pyrazolidine’s saturated core may offer conformational adaptability, advantageous in targeting dynamic binding pockets.
  • Naphthalene vs. Other Aromatics : Compared to thiophene or pyridine-containing analogs, naphthalene’s larger π-system could enhance stacking interactions but reduce solubility.
  • Data Limitations : The evidence lacks direct biological or physicochemical data for this compound, necessitating further experimental studies to validate theoretical comparisons.

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